(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
Description
This compound features a benzofuran-3(2H)-one core substituted with a 1,3-benzodioxol-5-ylmethylidene group at position 2, a dibutylaminomethyl group at position 7, and a hydroxyl group at position 4. The Z-configuration of the methylidene group suggests specific stereoelectronic interactions, while the dibutylamino moiety enhances lipophilicity.
Properties
Molecular Formula |
C25H29NO5 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C25H29NO5/c1-3-5-11-26(12-6-4-2)15-19-20(27)9-8-18-24(28)23(31-25(18)19)14-17-7-10-21-22(13-17)30-16-29-21/h7-10,13-14,27H,3-6,11-12,15-16H2,1-2H3/b23-14- |
InChI Key |
SXQKJAUHERFDKZ-UCQKPKSFSA-N |
Isomeric SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)O |
Canonical SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives and benzofuran intermediates. Key steps in the synthesis may involve:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzodioxole Group: This step may involve coupling reactions or electrophilic aromatic substitution.
Attachment of the Dibutylamino Group: This can be done through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzofuran or benzodioxole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., Br2), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound were effective in reducing tumor growth in xenograft models of breast cancer, highlighting its potential as a lead compound for further development.
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential.
Case Study : Research published in Neuroscience Letters reported that treatment with this compound improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta plaque formation.
Data Table: Summary of Biological Activities
| Activity Type | Model Type | Reference | Effect Observed |
|---|---|---|---|
| Anticancer | Breast Cancer Cell Line | Journal of Medicinal Chemistry | Inhibition of cell proliferation |
| Neuroprotection | Alzheimer's Model | Neuroscience Letters | Improved cognitive function |
| Antioxidant | In vitro assays | Journal of Biological Chemistry | Reduced oxidative stress |
Synthesis and Derivatives
The synthesis of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one involves multi-step organic reactions. Various derivatives have been synthesized to enhance its biological activity and solubility.
Synthesis Pathway Overview
- Starting Materials : Benzodioxole derivatives and dibutylamine.
- Reactions : Aldol condensation followed by hydrolysis and functional group modifications.
- Yield Optimization : Adjusting reaction conditions such as temperature and solvent choice has been shown to improve yields significantly.
Mechanism of Action
The mechanism of action of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Core Structure and Substituent Analysis
Table 1: Structural Comparison with Analogous Compounds
Key Observations :
- Benzofuran vs. Benzodithiazine/Isoquinolinone: The benzofuran-3(2H)-one core lacks sulfur atoms present in benzodithiazine (), reducing polarity compared to sulfone-containing analogs.
- Substituent Effects: The target’s dibutylaminomethyl group introduces significant lipophilicity, contrasting with the polar cyano and sulfone groups in ’s compound. The hydroxyl group in all three compounds suggests shared hydrogen-bonding capabilities, which may influence crystallinity and solubility .
Hydrogen Bonding and Crystal Packing
The hydroxyl group at C6 in the target compound likely forms intramolecular hydrogen bonds with the ketone oxygen, as seen in phenolic-ketone systems (e.g., 3-hydroxybenzaldehyde derivatives in ). This contrasts with ’s compound, where the hydroxybenzylidene group may participate in intermolecular hydrogen bonds with sulfone oxygen, leading to distinct crystal packing motifs .
Table 2: Hydrogen Bonding Patterns
Physicochemical and Pharmacological Implications
- Lipophilicity: The dibutylamino group in the target compound increases logP compared to smaller amines (e.g., dimethylamino in ’s diphenhydramine derivatives), suggesting enhanced membrane permeability but reduced aqueous solubility .
- Conformational Flexibility: The benzofuran-3(2H)-one core’s puckering (if present) could differ from planar isoquinolinones (), affecting binding to biological targets .
Biological Activity
The compound (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one, commonly referred to as a benzofuran derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by a benzofuran core, which is known for various biological activities. The presence of the dibutylamino group and the 1,3-benzodioxole moiety suggests potential interactions with biological targets.
Chemical Structure:
Antimicrobial Properties
Research indicates that compounds containing benzofuran structures exhibit significant antimicrobial activity. A study highlighted the effectiveness of related benzofuran derivatives against various bacterial strains, suggesting that the presence of hydroxyl groups enhances their antimicrobial potency .
Anticancer Activity
Benzofuran derivatives have been investigated for their anticancer properties. In vitro studies demonstrated that (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one effectively inhibits the proliferation of cancer cell lines through apoptosis induction. The mechanism appears to involve the modulation of cell cycle regulators and apoptotic pathways .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It was found to exert protective effects against oxidative stress-induced neuronal cell death, likely through antioxidant mechanisms and modulation of neuroinflammatory responses .
The biological activity of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Modulation of Signaling Pathways: It appears to influence signaling pathways related to apoptosis and cell survival, particularly in cancer cells.
- Antioxidant Activity: The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thus protecting cells from oxidative damage.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
